((N-(3beta-Hydroxylup-20(29)-en-28-oyl)-7-aminoheptyl)carbamoyl)butanoic acid
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Overview
Description
((N-(3beta-Hydroxylup-20(29)-en-28-oyl)-7-aminoheptyl)carbamoyl)butanoic acid: is a complex organic compound with a unique structure that combines elements of both natural and synthetic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((N-(3beta-Hydroxylup-20(29)-en-28-oyl)-7-aminoheptyl)carbamoyl)butanoic acid typically involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. Common synthetic routes include:
Formation of the Core Structure: This step involves the synthesis of the lupane skeleton, which is a triterpenoid structure. The core structure is often synthesized through cyclization reactions.
Functional Group Modifications: The hydroxyl and amino groups are introduced through selective functionalization reactions. These steps often require specific reagents and catalysts to achieve the desired selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be used to modify the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield carboxylic acids, while reduction of carbonyl groups can produce alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, ((N-(3beta-Hydroxylup-20(29)-en-28-oyl)-7-aminoheptyl)carbamoyl)butanoic acid is studied for its potential effects on cellular processes. It may interact with specific proteins or enzymes, influencing their activity and providing insights into their biological functions.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In industrial applications, the compound can be used as a precursor for the synthesis of various materials, including polymers and specialty chemicals. Its unique properties make it valuable for the development of new industrial processes and products.
Mechanism of Action
The mechanism of action of ((N-(3beta-Hydroxylup-20(29)-en-28-oyl)-7-aminoheptyl)carbamoyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Lupane Derivatives: Compounds with similar lupane skeletons, such as betulinic acid and lupeol, share structural similarities with ((N-(3beta-Hydroxylup-20(29)-en-28-oyl)-7-aminoheptyl)carbamoyl)butanoic acid.
Triterpenoids: Other triterpenoids, such as oleanolic acid and ursolic acid, also exhibit similar structural features and biological activities.
Uniqueness: What sets this compound apart is its specific combination of functional groups and the unique modifications to the lupane skeleton. These features confer distinct chemical and biological properties, making it a valuable compound for research and application in various fields.
Properties
CAS No. |
174740-63-7 |
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Molecular Formula |
C42H70N2O5 |
Molecular Weight |
683.0 g/mol |
IUPAC Name |
5-[7-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]heptylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C42H70N2O5/c1-28(2)29-18-23-42(37(49)44-27-12-10-8-9-11-26-43-34(46)14-13-15-35(47)48)25-24-40(6)30(36(29)42)16-17-32-39(5)21-20-33(45)38(3,4)31(39)19-22-41(32,40)7/h29-33,36,45H,1,8-27H2,2-7H3,(H,43,46)(H,44,49)(H,47,48)/t29-,30+,31-,32+,33-,36+,39-,40+,41+,42-/m0/s1 |
InChI Key |
XYOWOBSXOPQGFZ-RIAVWORXSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCNC(=O)CCCC(=O)O |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCNC(=O)CCCC(=O)O |
Origin of Product |
United States |
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